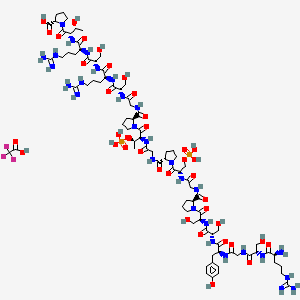

H-Arg-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser(PO3H2)-Pro-Gly-Thr(PO3H2)-Pro-Gly-Ser-Arg-Ser-Arg-Thr-Pro-OH.TFA

Description

This phosphorylated peptide features a complex structure with multiple serine (Ser) and threonine (Thr) residues modified by phosphate groups (PO3H2). The trifluoroacetate (TFA) salt enhances solubility and stability, a common practice in peptide synthesis. Phosphorylated peptides often modulate protein-protein interactions or enzymatic activity, making this compound relevant in biochemical and therapeutic research .

Properties

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H133N29O36P2.C2HF3O2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84;3-2(4,5)1(6)7/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144);(H,6,7)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQXHCGHEZWIOR-NYEVKLOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H134F3N29O38P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2265.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-Arg-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser(PO3H2)-Pro-Gly-Thr(PO3H2)-Pro-Gly-Ser-Arg-Ser-Arg-Thr-Pro-OH.TFA is a complex peptide with significant biological activity. This article explores its structure, biological functions, and relevant research findings.

Structural Overview

This peptide consists of a sequence of amino acids, including phosphorylated residues, which are critical for its biological interactions. The presence of phosphorylated serine and threonine residues suggests potential roles in signaling pathways and protein interactions.

Biological Activity

Research indicates that peptides similar to this compound exhibit various biological activities:

- Cell Signaling : Phosphorylation plays a crucial role in modulating protein-protein interactions, which can influence cell signaling pathways.

- Neuroprotective Effects : Some studies suggest that peptides with similar sequences can protect neurons from apoptosis, enhancing cell survival under stress conditions.

- Anticancer Properties : There is emerging evidence that such peptides can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cell Signaling | Modulation of signaling pathways via phosphorylation | |

| Neuroprotection | Prevention of neuronal apoptosis | |

| Anticancer Effects | Inhibition of tumor growth |

Case Studies

Several studies have investigated the biological activity of peptides similar to this compound:

- Somatostatin Analog Studies : Research on somatostatin analogs has demonstrated that modifications in the peptide sequence can enhance their efficacy in inhibiting hormone release and tumor growth. These findings highlight the importance of specific amino acid residues in determining biological activity .

- Phosphorylated Peptides : A study on phosphorylated peptides revealed their enhanced ability to interact with cellular receptors, suggesting a mechanism by which H-Arg-Ser-Gly-Tyr can modulate cellular responses .

- Neuroprotective Mechanisms : In vitro studies have shown that certain peptides can prevent apoptosis in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

The compound is a phosphorylated peptide, which enhances its biological activity and interaction with various biological targets. Its structure includes multiple amino acids with specific functional groups that allow for diverse interactions within biological systems. The presence of phosphorylated serine and threonine residues (denoted as Ser(PO3H2) and Thr(PO3H2)) is particularly significant, as phosphorylation is a key post-translational modification that regulates protein function.

Drug Development

Phosphorylated peptides like H-Arg-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser(PO3H2)-Pro-Gly-Thr(PO3H2)-Pro-Gly-Ser-Arg-Ser-Arg-Thr-Pro-OH.TFA are being investigated for their potential in drug development. Their ability to mimic natural substrates can be exploited in designing inhibitors for various enzymes involved in disease processes, particularly in cancer and metabolic disorders .

Signal Transduction Studies

Due to the role of phosphorylation in signal transduction pathways, this compound can be utilized to study the dynamics of signaling cascades. It can serve as a model to understand how phosphorylation affects protein interactions and cellular responses, particularly in pathways related to growth factors and hormones .

Immunological Research

The compound's structure may facilitate interactions with immune receptors, making it a candidate for research into immunomodulatory effects. It can be used to explore how peptides influence immune cell activation and cytokine release, potentially leading to new therapeutic strategies for autoimmune diseases .

Neurobiology

In neurobiology, the compound's ability to interact with neuronal signaling pathways makes it suitable for studying neurodegenerative diseases. It can be used to investigate the effects of phosphorylation on neuropeptide function and neuronal communication, which are critical in conditions like Alzheimer's disease .

Anti-Cancer Activity

Recent studies have shown that similar phosphorylated peptides exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant reductions in proliferation and increased apoptosis rates .

Cardiovascular Research

Phosphorylated peptides have been studied for their effects on cardiovascular health, particularly their role in modulating blood pressure through vasodilation mechanisms. Research indicates that such compounds can influence endothelial function and vascular smooth muscle relaxation, suggesting potential applications in treating hypertension .

Data Table: Summary of Applications

| Application Area | Potential Use Cases | Key Findings/Notes |

|---|---|---|

| Drug Development | Enzyme inhibitors for cancer and metabolic disorders | Phosphorylation enhances biological activity |

| Signal Transduction | Study of growth factor signaling | Critical role of phosphorylation in protein interactions |

| Immunological Research | Modulation of immune responses | Potential for new therapies in autoimmune diseases |

| Neurobiology | Investigating neurodegenerative disease mechanisms | Effects on neuronal signaling pathways |

| Cardiovascular Health | Modulating blood pressure | Influences endothelial function |

Comparison with Similar Compounds

Structural Analog: H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate Salt

Key Similarities and Differences

- The pNA group in the shorter analog () indicates use as a colorimetric substrate for enzyme assays (e.g., kinase activity), whereas the main compound’s multiple phosphorylation sites may confer inhibitory or signaling properties .

Bioactivity and Therapeutic Potential

- Compared to FINs (), the main compound’s phosphorylated residues might target pathways like PI3K/AKT or MAPK, which intersect with ferroptosis regulation. Selectivity for cancer cells (as observed in OSCC) could depend on phosphorylation-dependent uptake or receptor specificity .

- Drug Development Considerations: Promiscuity Risk: Tools like Hit Dexter 2.0 () assess compounds for promiscuous binding. The main compound’s charged phosphate and Arg residues increase interaction risks, necessitating rigorous selectivity profiling compared to smaller peptides like the pNA analog . ADME Profile: Larger size and phosphorylation reduce bioavailability compared to non-phosphorylated or shorter peptides. Marine-derived analogs () often exhibit better permeability due to natural structural optimization .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The C-terminal proline is anchored to the resin via its carboxyl group, utilizing a pre-loaded Fmoc-Pro-OH derivative. Loading efficiency is optimized using 20% piperidine in dimethylformamide (DMF) for Fmoc removal, followed by coupling with HATU/DIEA activation. Microwave-assisted coupling (30–50 W, 50–75°C) enhances reaction rates for sterically hindered residues like proline.

Sequential Chain Elongation

Standard Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH) are coupled in a stepwise manner. Phosphorylated residues (Ser(PO3H2) and Thr(PO3H2)) are introduced using mono-benzylated phosphoamino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH). Microwave irradiation (2–5 min per cycle) ensures >99% coupling efficiency, critical for minimizing deletion sequences in long peptides.

Phosphorylation Strategies

Stepwise Phosphorylation During SPPS

Phosphorylated serine and threonine are incorporated directly using pre-protected building blocks. The benzyl (Bzl) group on the phosphate moiety remains stable during Fmoc deprotection but is cleaved during final TFA treatment. For Thr(PO3H2), Fmoc-Thr(PO(OBzl)OH)-OH is coupled using HBTU/HOBt/DIEA, with extended reaction times (1–2 hr) to overcome steric hindrance.

Global Phosphorylation on-Resin

An alternative approach involves post-synthetic phosphorylation of unprotected serine/threonine residues. After full peptide assembly, the resin-bound peptide is treated with dibenzylphosphochloridate in dichloromethane/pyridine (1:1), selectively phosphorylating target residues. This method avoids challenges associated with coupling pre-phosphorylated residues but requires rigorous control to prevent over-phosphorylation.

Cleavage and Deprotection

Final cleavage employs a TFA-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) to simultaneously:

-

Remove side-chain protecting groups (e.g., Pbf from arginine, tBu from serine)

-

Cleave the peptide from the resin

Reaction conditions (2–4 hr, 25°C) are optimized to prevent β-elimination of phosphate groups, a risk exacerbated by prolonged TFA exposure.

Purification and TFA Salt Formation

Crude peptide is purified via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The TFA counterion is inherently introduced during this step, as TFA in the mobile phase ion-pairs with basic residues (e.g., arginine). Lyophilization yields the final TFA salt, with residual TFA content typically <5%.

Table 1: Representative Purification Data for Phosphopeptides

| Sequence Length | Phosphorylation Sites | Purity (HPLC) | Yield (%) | Source |

|---|---|---|---|---|

| 30 AA | 2×Ser(PO3H2) | >85% | 12 | GenScript |

| 47 AA | 3×Ser(PO3H2), 1×Thr | >90% | 8 | GenScript |

| 23 AA | 3×Ser(PO3H2) | >90% | 15 | GenScript |

Challenges and Mitigation Strategies

Aggregation and Steric Hindrance

The peptide’s high proline content (4 residues) and sequential serine residues increase rigidity and aggregation risk. Countermeasures include:

Phosphate Group Stability

Phosphorylated residues are susceptible to β-elimination under basic conditions. This is mitigated by:

Case Study: Synthesis of a 25-AA Phosphopeptide

A comparable 25-amino acid phosphopeptide with three Tyr(PO3H2) residues was synthesized using:

-

Microwave-assisted Fmoc-SPPS (30 W, 60°C coupling)

-

Pre-phosphorylated tyrosine building blocks

-

TFA cleavage (3 hr, 25°C)

-

RP-HPLC purification (20–40% acetonitrile gradient over 60 min)

Results:

Q & A

Q. What are the key challenges in synthesizing phosphorylated serine/threonine residues in this peptide, and how can they be addressed methodologically?

Phosphorylation introduces instability due to labile phosphate groups, requiring optimized solid-phase peptide synthesis (SPPS) protocols. Use tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) strategies with side-chain protecting groups (e.g., benzyl for phosphoserine). Post-synthesis, HPLC purification with ion-pairing agents (e.g., trifluoroacetic acid) and mass spectrometry (MS) validation are critical to confirm sequence integrity and phosphorylation sites .

Q. How should researchers design experiments to validate the structural stability of this peptide under physiological conditions?

Perform circular dichroism (CD) spectroscopy to assess secondary structure retention in buffer systems mimicking physiological pH (7.4) and temperature (37°C). Combine with nuclear magnetic resonance (NMR) to monitor conformational changes over time. Stability assays should include protease resistance tests (e.g., trypsin digestion) to evaluate degradation kinetics .

Q. What standard assays are recommended for quantifying peptide-protein interactions involving this compound?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are gold standards for measuring binding affinity (KD). For kinase-substrate studies, use radioactive γ-32P-ATP incorporation assays to quantify phosphorylation efficiency. Include negative controls (e.g., non-phosphorylated peptide analogs) to confirm specificity .

Advanced Research Questions

Q. How can conflicting data on phosphorylation-dependent signaling pathways involving this peptide be resolved?

Contradictions often arise from contextual factors (e.g., cell type-specific kinase expression). Apply in vitro kinase assays with purified enzymes (e.g., PKA, PKC) to isolate phosphorylation mechanisms. Cross-validate using phospho-specific antibodies in Western blotting or proximity ligation assays (PLA) in cellular models. Statistical tools like Pearson correlation analysis (as in polyPLA-HI titer studies) can identify confounding variables .

Q. What advanced techniques are suitable for mapping the spatial-temporal dynamics of this peptide in live-cell systems?

Fluorescent tagging (e.g., FITC or TAMRA) via N-terminal conjugation enables real-time tracking via confocal microscopy. For subcellular localization, combine with organelle-specific dyes (e.g., MitoTracker). Förster resonance energy transfer (FRET)-based biosensors can monitor conformational changes upon phosphorylation .

Q. How should researchers address discrepancies between in vitro and in vivo functional studies of this peptide?

Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using radiolabeled (³H or ¹⁴C) peptide analogs. Integrate metabolomics to identify degradation products. Use transgenic animal models (e.g., kinase knockouts) to isolate pathway-specific effects. Data normalization against endogenous peptide levels is critical .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in peptide activity studies?

Non-linear regression models (e.g., Hill equation) are ideal for EC50/IC50 calculations. For multi-parametric datasets (e.g., phosphorylation kinetics vs. cellular response), apply multivariate analysis (PCA or PLS-DA) to identify dominant variables. Use Bayesian inference to account for small-sample uncertainties in preliminary studies .

Q. How can researchers ensure reproducibility in peptide handling and storage?

Lyophilize aliquots in inert atmospheres (argon) to prevent oxidation. Store at -80°C in amber vials to minimize light-induced degradation. Revalidate bioactivity post-thaw via functional assays (e.g., kinase activation). Document batch-specific variability in purity (>95% via HPLC) and solubility (critical micelle concentration) .

Data Interpretation and Reporting

Q. What are the best practices for integrating conflicting literature findings into a cohesive research narrative?

Adopt a systematic review approach: categorize studies by experimental conditions (e.g., pH, ionic strength) and model systems. Use meta-analysis tools (e.g., forest plots) to quantify effect size heterogeneity. Highlight methodological divergences (e.g., phosphorylation site mapping techniques) as potential sources of discrepancy .

Q. How should researchers contextualize the biological relevance of in vitro phosphorylation data for this peptide?

Correlate in vitro kinase activity with endogenous expression levels (qPCR/Western blot) in target tissues. Use structural modeling (e.g., molecular dynamics simulations) to predict accessibility of phosphorylation sites in full-length proteins. Validate via mutagenesis (e.g., Ser/Thr→Ala substitutions) in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.